molecular formula C15H11NO B12839187 2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

2'-Acetyl[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B12839187
M. Wt: 221.25 g/mol
InChI Key: YDGYDOTTWFPNPQ-UHFFFAOYSA-N
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Description

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family Biphenyl compounds consist of two benzene rings connected by a single bond This specific compound features an acetyl group at the 2’ position and a carbonitrile group at the 3 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acetyl group is introduced to the biphenyl structure using acyl chlorides and a Lewis acid catalyst such as aluminum chloride . Another method involves the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple aryl halides with boronic acids .

Industrial Production Methods

Industrial production of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile typically involves large-scale Friedel-Crafts acylation reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted biphenyl derivatives. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Acetyl[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The acetyl and carbonitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Acetyl[1,1’-biphenyl]-3-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile modifications and the development of novel compounds with specific properties.

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

3-(2-acetylphenyl)benzonitrile

InChI

InChI=1S/C15H11NO/c1-11(17)14-7-2-3-8-15(14)13-6-4-5-12(9-13)10-16/h2-9H,1H3

InChI Key

YDGYDOTTWFPNPQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC(=C2)C#N

Origin of Product

United States

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